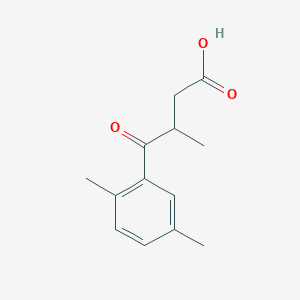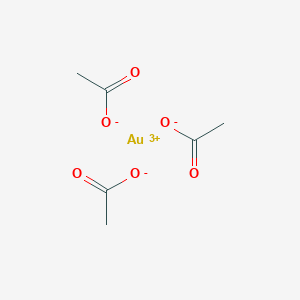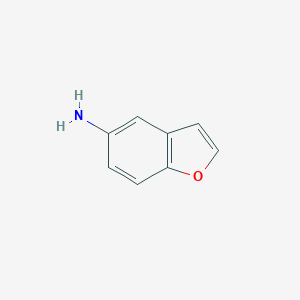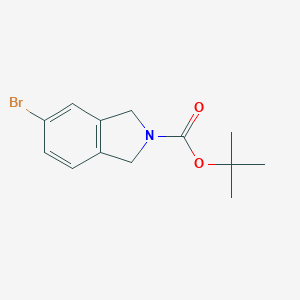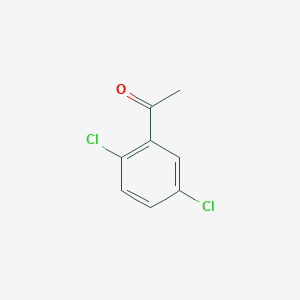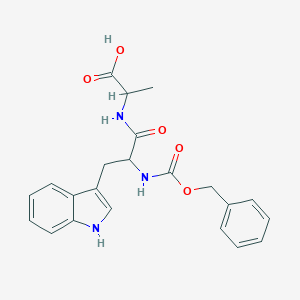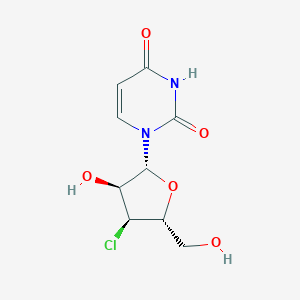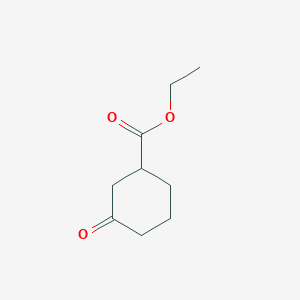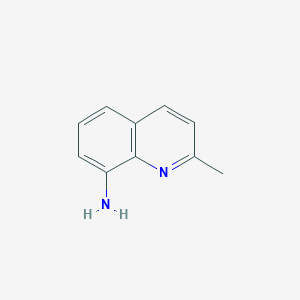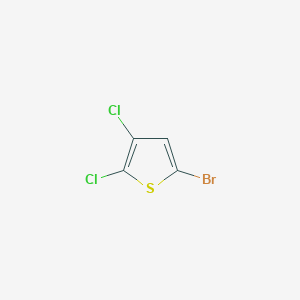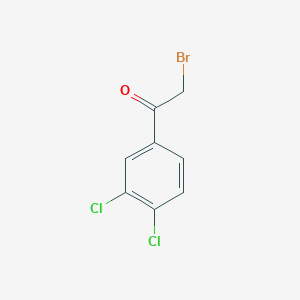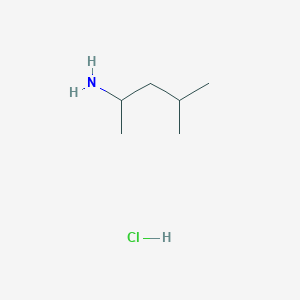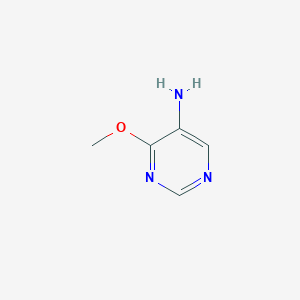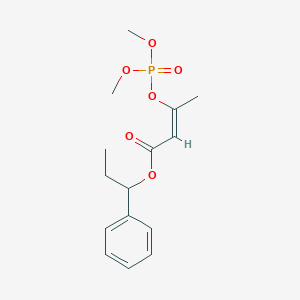
1-phenylpropyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenylpropyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPOB and belongs to the class of phosphonate esters. PPOB has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism Of Action
The mechanism of action of PPOB is not fully understood. However, studies have suggested that PPOB acts by inhibiting the activity of certain enzymes involved in various cellular processes. PPOB has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. PPOB has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of cyclic nucleotide levels.
Biochemical And Physiological Effects
PPOB has been found to have various biochemical and physiological effects. Studies have shown that PPOB can induce apoptosis (programmed cell death) in cancer cells. PPOB has also been found to reduce inflammation and oxidative stress, which are known to play a role in various diseases. Additionally, PPOB has been shown to improve mitochondrial function and energy metabolism in various tissues.
Advantages And Limitations For Lab Experiments
PPOB has several advantages for lab experiments. PPOB is stable and can be easily synthesized using various methods. PPOB is also relatively non-toxic and can be used at low concentrations. However, PPOB has some limitations for lab experiments. PPOB is hydrophobic and may require the use of solvents such as DMSO or ethanol for dissolution. PPOB may also have off-target effects due to its inhibition of HDACs and PDEs.
Future Directions
There are several future directions for research on PPOB. One area of research is the development of PPOB analogs with improved potency and selectivity. Another area of research is the investigation of the molecular mechanisms underlying the effects of PPOB on various cellular processes. Additionally, further studies are needed to determine the optimal dosages and treatment regimens for PPOB in various disease models. Finally, the potential clinical applications of PPOB should be explored further.
Synthesis Methods
PPOB can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3-dimethoxyphosphoryloxybut-2-enoic acid with phenylpropyl alcohol in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and yields PPOB as a white solid. Other methods involve the use of different starting materials and catalysts.
Scientific Research Applications
PPOB has been studied extensively for its potential applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. Studies have shown that PPOB has anti-cancer properties and can inhibit the growth of various cancer cells. PPOB has also been found to have neuroprotective effects and can protect neurons from damage caused by oxidative stress. Additionally, PPOB has been shown to have cardioprotective effects and can improve cardiac function in animal models of heart failure.
properties
CAS RN |
17747-24-9 |
|---|---|
Product Name |
1-phenylpropyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
Molecular Formula |
C15H21O6P |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
1-phenylpropyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C15H21O6P/c1-5-14(13-9-7-6-8-10-13)20-15(16)11-12(2)21-22(17,18-3)19-4/h6-11,14H,5H2,1-4H3/b12-11- |
InChI Key |
VXGOMXKHOGFASB-QXMHVHEDSA-N |
Isomeric SMILES |
CCC(C1=CC=CC=C1)OC(=O)/C=C(/C)\OP(=O)(OC)OC |
SMILES |
CCC(C1=CC=CC=C1)OC(=O)C=C(C)OP(=O)(OC)OC |
Canonical SMILES |
CCC(C1=CC=CC=C1)OC(=O)C=C(C)OP(=O)(OC)OC |
synonyms |
3-(Dimethoxyphosphinyloxy)-2-butenoic acid α-ethylbenzyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



